molecular formula C25H24N2O3S B2731908 N-benzyl-6-ethoxy-3-tosylquinolin-4-amine CAS No. 899356-16-2

N-benzyl-6-ethoxy-3-tosylquinolin-4-amine

Cat. No. B2731908
CAS RN: 899356-16-2
M. Wt: 432.54
InChI Key: NIHMLHMAEZOELG-UHFFFAOYSA-N
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Description

N-benzyl-6-ethoxy-3-tosylquinolin-4-amine, also known as BETQA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BETQA is a quinoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction and the Friedländer synthesis.

Scientific Research Applications

Synthesis and Biological Activity

Compounds similar to N-benzyl-6-ethoxy-3-tosylquinolin-4-amine have been synthesized and evaluated for their biological activities. For instance, novel 3-hydroxyquinolin-4(1H)-one derivatives, related in structure, have been synthesized and shown to exhibit cytotoxic activities against various cancer cell lines. The fluorescence properties of these compounds were also studied, indicating potential applications in biological imaging or as probes (Jasna Kadrić et al., 2014).

Antifungal and Anticancer Properties

Another study highlighted the synthesis of quinazolin-4(3H)-one derivatives, starting from compounds structurally akin to this compound. These derivatives demonstrated antifungal activities, suggesting potential applications in developing new antifungal agents (M. El-hashash et al., 2015).

Chemical Synthesis and Catalysis

Research into the synthesis of phenethylamines from phenylacetonitriles, which could be derived from benzylamines similar to this compound, has been reported. These findings may contribute to the development of new synthetic routes for pharmaceutical compounds (J. H. Short et al., 1973).

Neurochemical Studies

Derivatives like 1-benzyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous amines in the mouse brain and have implications in studies related to Parkinson's disease, suggesting a potential neurochemical role for structurally related compounds (Y. Kotake et al., 1995)

Analytical Chemistry Applications

In analytical chemistry, derivatives of quinolines have been used for the synthesis of acylamino acid anilides and p-nitroanilides, highlighting their utility in peptide chemistry and the synthesis of bioactive molecules (Chen Fm et al., 1978).

properties

IUPAC Name

N-benzyl-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-3-30-20-11-14-23-22(15-20)25(27-16-19-7-5-4-6-8-19)24(17-26-23)31(28,29)21-12-9-18(2)10-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHMLHMAEZOELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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